molecular formula C18H23N3O3S B11273740 N-cyclohexyl-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

N-cyclohexyl-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

Cat. No.: B11273740
M. Wt: 361.5 g/mol
InChI Key: OITCJMHMMSGHQK-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide: is a complex organic compound that features a cyclohexyl group, an ethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of the cyclohexyl and ethyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors and automated synthesis systems to optimize the reaction conditions and scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-cyclohexyl-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-cyclohexyl-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide: can be compared with other sulfonamide derivatives and pyridazinone compounds.

    Carbamic acid, N-[2-cyano-2-[2-[3,5-dichloro-4-[[1,6-dihydro-5-(1-methylethyl)-6-oxo-3-pyridazinyl]oxy]phenyl]hydrazinylidene]acetyl]-, ethyl ester: is one such similar compound.

Uniqueness: The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

N-cyclohexyl-2-ethyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C18H23N3O3S/c1-2-13-8-9-14(16-10-11-18(22)20-19-16)12-17(13)25(23,24)21-15-6-4-3-5-7-15/h8-12,15,21H,2-7H2,1H3,(H,20,22)

InChI Key

OITCJMHMMSGHQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)NC3CCCCC3

Origin of Product

United States

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